REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[C:7]([C:14]([OH:16])=[O:15])=[CH:8][N:9]2[NH:12][CH3:13])=[CH:4][C:3]=1[F:18].[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>COCCO>[F:18][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[N:23]1[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]1)[N:9]([NH:12][CH3:13])[CH:8]=[C:7]([C:14]([OH:16])=[O:15])[C:6]2=[O:17]
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Name
|
|
Quantity
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970 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C2C(C(=CN(C2=C1)NC)C(=O)O)=O)F
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Name
|
|
Quantity
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1600 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
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|
Quantity
|
8 L
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Type
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solvent
|
Smiles
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COCCO
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Control Type
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UNSPECIFIED
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Setpoint
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127 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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After 20 hours at reflux
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to 10° C.
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filter cake was washed with cold methoxyethanol
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Type
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CUSTOM
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Details
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The product was dried at 40° C.
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CN(C2=CC1N1CCN(CC1)C)NC)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 925 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |